Dexchlorpheniramine is a first-generation antihistamine medication commonly used to treat allergic rhinitis (hay fever) and other allergic reactions []. While its primary application lies in symptom relief, Dexchlorpheniramine has also been explored in scientific research for various purposes. Here's a breakdown of some key areas:
Dexchlorpheniramine's mechanism of action involves blocking histamine receptors, particularly H1 receptors. Histamine is a chemical released by the body during allergic reactions, triggering symptoms like runny nose, itchy eyes, and sneezing. Research utilizing Dexchlorpheniramine helps scientists investigate the role of histamine in allergic responses and histamine receptor function in the body.
Some studies suggest Dexchlorpheniramine might possess anti-inflammatory properties beyond its antihistamine effects. Research has investigated the use of Dexchlorpheniramine in managing inflammatory conditions like allergic skin reactions and asthma, although more studies are needed to confirm these benefits [].
Dexchlorpheniramine is a potent antihistamine belonging to the alkylamine class, primarily used for alleviating symptoms associated with allergic reactions, hay fever, and the common cold. It is the active S-enantiomer of chlorpheniramine and is approximately twice as effective as its racemic counterpart. The compound is commonly administered in its maleate salt form, known as dexchlorpheniramine maleate, which enhances its solubility and bioavailability. The chemical formula for dexchlorpheniramine is with a molecular weight of approximately 274.79 g/mol .
Dexchlorpheniramine acts by blocking histamine H1 receptors, thereby inhibiting the physiological effects of histamine, a key mediator in allergic responses. This action helps reduce symptoms such as sneezing, itching, and runny nose by preventing histamine from binding to its receptors on effector cells in various tissues .
Dexchlorpheniramine acts as a competitive antagonist at histamine H1 receptors [, ]. Histamine is a chemical released by the body during allergic reactions, triggering symptoms like runny nose, itching, and sneezing. Dexchlorpheniramine competes with histamine for binding sites on these receptors, preventing histamine from exerting its effects [].
Dexchlorpheniramine is generally safe when used as directed. However, potential side effects include drowsiness, dry mouth, dizziness, and blurred vision []. In high doses, it can cause more serious side effects like seizures or hallucinations []. Dexchlorpheniramine can also interact with other medications, so it is crucial to disclose all medications you are taking to your doctor before starting Dexchlorpheniramine [].
The primary chemical reaction involving dexchlorpheniramine is its interaction with histamine at the H1 receptor sites. By competing with histamine for these binding sites, dexchlorpheniramine effectively mitigates the physiological responses associated with allergic reactions. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, particularly CYP2D6, leading to various metabolites that may also exhibit biological activity .
Dexchlorpheniramine exhibits several biological activities due to its antihistaminic properties:
Dexchlorpheniramine can be synthesized through several methods, often involving the resolution of racemic chlorpheniramine. Common synthetic routes include:
These methods ensure the production of high-purity dexchlorpheniramine suitable for pharmaceutical applications .
Dexchlorpheniramine is widely used in clinical settings for:
Dexchlorpheniramine has been studied for interactions with various medications:
Understanding these interactions is crucial for safe prescribing practices.
Several compounds share structural or functional similarities with dexchlorpheniramine. Below are some notable comparisons:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Chlorpheniramine | Alkylamine | Racemic mixture; less potent than dexchlorpheniramine |
| Diphenhydramine | Ethanolamine | More sedative effects; used primarily for sleep aids |
| Brompheniramine | Alkylamine | Similar antihistaminic effects; slightly different side effect profile |
| Cetirizine | Piperazine derivative | Second-generation antihistamine; less sedation but longer duration of action |
| Loratadine | Piperidine derivative | Non-sedating; longer half-life than dexchlorpheniramine |
Dexchlorpheniramine's unique potency as an H1 receptor antagonist and its specific side effect profile distinguish it from these similar compounds .
| Method | Starting Materials | Key Reagents | Reaction Conditions | Product |
|---|---|---|---|---|
| Alkylation of 4-chlorophenylacetonitrile | 4-chlorophenylacetonitrile, 2-chloropyridine | Sodium amide, 2-dimethylaminoethylchloride | Presence of sodium amide, followed by hydrolysis and decarboxylation | Racemic chlorpheniramine |
| Alkylation from pyridine | Pyridine, 4-chlorophenylacetonitrile | Sodium amide, 2-dimethylaminoethylchloride | Alkylation conditions, subsequent functionalization | Racemic chlorpheniramine |
| Multi-step catalytic process | 4-Chlorophenylboronic acid, rhodium catalysts | di-μ-chloro-bis[bis(cyclo-octene)rhodium], chiral phosphine ligands | 80°C, 12h, inert atmosphere, Schlenk technique | Potentially enantiomerically enriched product |
| Classical pharmaceutical synthesis | 4-chlorophenyl compounds, pyridine derivatives | Various alkylating agents | Standard pharmaceutical synthesis conditions | Racemic chlorpheniramine |
The separation of dexchlorpheniramine from racemic chlorpheniramine represents a critical step in pharmaceutical manufacturing, requiring precise control of stereochemical purity to ensure therapeutic efficacy. Several well-established methodologies have been developed for this enantiomeric separation, each with distinct advantages and limitations [4] [5].
The classical resolution method employs d-phenylsuccinic acid as the resolving agent, a technique that has been extensively documented in pharmaceutical literature [3] [6]. This process involves dissolving racemic chlorpheniramine (28 grams) with d-phenylsuccinic acid (20 grams) in 400 milliliters of absolute ethyl alcohol and allowing crystallization to occur at room temperature [3] [6]. The crystalline d-3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine-d-phenylsuccinate is obtained with a melting point of 145-147°C after multiple recrystallizations from ethyl alcohol [3] [6]. The dexchlorpheniramine free base is subsequently liberated by shaking the salt with diethyl ether and 20% aqueous potassium carbonate, followed by separation and drying of the organic phase [3] [6].
High-performance liquid chromatography using chiral stationary phases has emerged as a highly effective separation technique for dexchlorpheniramine enantiomers [4] [7]. The European Pharmacopoeia describes an HPLC method utilizing an amylose derivative column with a mobile phase consisting of diethylamine, 2-propanol, and hexane in a ratio of 3:20:980 volume/volume/volume [7]. Under these conditions, the S-isomer (dexchlorpheniramine) elutes first, achieving baseline resolution with Rs values greater than 1.5 [7]. The method demonstrates excellent precision and accuracy for enantiomeric purity testing, with detection capabilities suitable for pharmaceutical quality control [4].
Capillary electrophoresis represents a modern analytical and preparative technique for enantiomeric separation of chlorpheniramine [4]. Various chiral selectors have been successfully employed, including neutral cyclodextrins, carboxymethyl-β-cyclodextrin, and sulphated-β-cyclodextrin [4]. The method utilizing carboxymethyl-β-cyclodextrin at pH 3.0 in orthophosphoric acid buffer achieves resolution values up to 5, enabling detection of 0.1% R-enantiomer in S-chlorpheniramine samples [4]. The technique offers advantages of short analysis times, low operational costs, and minimal sample preparation requirements [4].
Ovomucoid-conjugated columns have been specifically developed for the chiral resolution of chlorpheniramine, offering excellent selectivity and quantitation limits as low as 0.05 μg/mL [5]. This bioaffinity approach provides high resolution and is particularly suitable for stereoselective pharmacokinetic studies and quality control applications [5].
Table 2: Enantiomeric Separation Techniques for Dexchlorpheniramine Isolation
| Technique | Resolving Agent/Chiral Selector | Separation Conditions | Resolution Efficiency | Recovery Method |
|---|---|---|---|---|
| Classical resolution with d-phenylsuccinic acid | d-phenylsuccinic acid | Absolute ethyl alcohol, room temperature crystallization | High purity after multiple recrystallizations | Base liberation with K₂CO₃/ether extraction |
| Chiral stationary phase HPLC | Amylose derivative, ovomucoid-conjugated phases | Mobile phase: diethylamine/2-propanol/hexane, 1 ml/min | Rs > 1.5, baseline separation | Direct collection of separated fractions |
| Capillary electrophoresis | Cyclodextrins (β-CD, CM-CD, sulphated-β-CD) | pH 3.0, orthophosphoric acid buffer, various CD concentrations | Rs up to 5 with optimized conditions | Electrokinetic separation |
| Crystallization with resolving agents | N-tosyl-D-aspartic acid, tartaric acid derivatives | Alcoholic solvents, controlled temperature | Variable depending on conditions | Acid-base extraction procedures |
| Ovomucoid-conjugated column | Ovomucoid protein | Quantitation limit: 0.05 μg/mL | Suitable for stereoselective analysis | Chromatographic collection |
The formation of dexchlorpheniramine maleate represents a critical pharmaceutical transformation that has increasingly incorporated green chemistry principles to minimize environmental impact while maintaining product quality and process efficiency. Contemporary approaches focus on reducing solvent consumption, eliminating hazardous reagents, and improving overall sustainability metrics [8] [9].
Solvent-free mechanochemical synthesis has emerged as a particularly promising approach for pharmaceutical salt formation [9]. This methodology involves the direct reaction between dexchlorpheniramine free base and maleic acid through ball milling, impact, or shear treatment without the use of organic solvents [9]. The process operates through the formation of a submerged eutectic phase, which facilitates salt formation at temperatures as low as 4°C [9]. This approach eliminates the need for solvent recovery systems and significantly reduces waste generation while maintaining high atom economy [9].
Aqueous phase processing represents another environmentally favorable approach for maleic acid derivatives and subsequent salt formation [10] [11]. Research has demonstrated the successful conversion of maleic acid precursors using stoichiometric amounts of formic acid as a hydrogen source in aqueous medium [10]. The process employs palladium on carbon catalysts under mild conditions (140-150°C) and achieves yields approaching 98% with minimal metal leaching below 0.02 parts per million [10] [11]. This methodology is compatible with continuous flow reactor systems, making it suitable for industrial-scale implementation [10].
The implementation of submerged eutectic formation mechanisms offers significant advantages for sustainable salt synthesis [9]. This approach exploits the natural tendency of certain drug-acid combinations to form eutectic phases below room temperature, facilitating salt formation without external heating or organic solvents [9]. The process has been successfully demonstrated for propranolol caprate formation and shows promise for dexchlorpheniramine maleate synthesis [9].
Bio-based feedstock utilization provides an additional dimension to green chemistry approaches in maleate production [12] [13]. Ozonation processes using biomass-derived 5-hydroxymethylfurfural and furfural can produce maleic acid under alkaline conditions at 25°C [12]. This approach achieves maleic acid yields of 25.3% from hydroxymethylfurfural and represents a sustainable route for obtaining the acid component required for salt formation [12].
Industrial applications of these green chemistry approaches have demonstrated significant improvements in process mass intensity and environmental impact [14]. Scalable synthesis protocols utilizing hydrogen borrowing methodology have been successfully implemented at kilogram scales, achieving space-time yields of 29.8 g/L/h while maintaining low heavy metal content in final products [14]. The use of benign reaction media and efficient precipitation techniques results in iridium levels below 10 parts per million in the final active pharmaceutical ingredient [14].
Table 3: Green Chemistry Approaches in Maleate Salt Formation
| Approach | Environmental Benefits | Process Conditions | Sustainability Metrics | Industrial Applicability |
|---|---|---|---|---|
| Solvent-free mechanochemical synthesis | No organic solvents, reduced waste | Ball milling, impact/shear treatment | Eliminated solvent waste, high atom economy | Scalable for pharmaceutical manufacturing |
| Aqueous phase processing | Water as primary solvent, mild conditions | 140-150°C, aqueous medium | 98% yield, <0.02 ppm metal leaching | Continuous flow reactor compatible |
| Submerged eutectic formation | Room temperature processing, minimal energy | 4°C formation, submerged eutectic | Environmentally friendly salt formation | Suitable for API salt formation |
| Catalytic transfer hydrogenation | Stoichiometric hydrogen source, mild conditions | Formic acid as H₂ source, Pd/C catalyst | PMI improvement, reduced metal content | Demonstrated at 30 kg scale |
| Bio-based feedstock utilization | Renewable starting materials | Ozonation process, alkaline conditions | Biomass valorization | Platform for multiple organic acids |
The solubility profile of dexchlorpheniramine maleate demonstrates significant variations across different solvents, reflecting its amphiphilic nature and the influence of its maleate salt form on dissolution characteristics. The compound exhibits exceptional aqueous solubility, with water solubility exceeding 1000 g/L, classifying it as very soluble according to pharmacopeial standards [1] [2] [3]. This high aqueous solubility is attributed to the presence of the maleate counterion, which enhances the ionic character of the compound and facilitates hydrogen bonding interactions with water molecules.
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Very soluble (>1000 g/L) | [1] [2] [3] |
| Ethanol (96%) | Freely soluble | [1] [2] |
| Methanol | Freely soluble | [1] [2] |
| Methylene Chloride | Freely soluble | [1] [2] |
| Chloroform | Soluble | [1] [2] |
| Benzene | Slightly soluble | [1] [2] |
| Diethyl Ether | Slightly soluble | [1] [2] |
| DMSO | Soluble (45 mg/mL) | [4] |
| Dimethylformamide | Slightly soluble | [5] [4] |
The compound demonstrates excellent solubility in polar protic solvents, with freely soluble characteristics observed in ethanol and methanol [1] [2]. This behavior is consistent with the presence of the dimethylamino group and the pyridine nitrogen, which can participate in hydrogen bonding with protic solvents. The freely soluble nature in methylene chloride indicates favorable interactions with halogenated solvents, likely due to the chlorine substituent on the benzene ring facilitating dipole-dipole interactions.
Partition coefficient analysis reveals important information about the compound's lipophilicity and potential for membrane permeation. The logarithmic partition coefficient (LogP) has been calculated as 3.5304 for the free base form [6], indicating moderate lipophilicity. This value suggests favorable absorption characteristics while maintaining adequate aqueous solubility for pharmaceutical formulations. The partition coefficient between n-octanol and water has been reported as not determined in several safety data sheets [7] [2] [3], indicating a need for systematic experimental determination of this critical physicochemical parameter.
The molecular weight of dexchlorpheniramine maleate (390.86 g/mol) contributes to its solubility profile, falling within the optimal range for oral bioavailability according to Lipinski's Rule of Five [1] [8] [9]. The compound's topological polar surface area (TPSA) of 90.73 Ų [6] indicates good potential for membrane permeation while maintaining sufficient polarity for dissolution.
Forced degradation studies reveal that dexchlorpheniramine exhibits differential stability under various stress conditions, with distinct degradation pathways and kinetic profiles. The compound demonstrates varying susceptibility to hydrolytic, oxidative, thermal, and photolytic degradation, with alkaline conditions presenting the most significant challenge to stability.
| Stress Condition | Degradation (%) | Degradation Products | Reference |
|---|---|---|---|
| Acidic (1.0 M HCl, 25°C, 20h) | 2.31 | One impurity (RT: 2.54 min) | [10] |
| Acidic (5.0 M HCl, 40°C, 1h) | 2.31 | One impurity (RT: 2.54 min) | [10] |
| Basic (1.0 M NaOH, 25°C, 20h) | 10.49 | Three impurities (RT: 1.25, 1.53, 2.52 min) | [10] |
| Basic (5.0 M NaOH, 40°C, 1h) | 10.49 | Three impurities (RT: 1.25, 1.53, 2.52 min) | [10] |
| Oxidative (10% H₂O₂, 40°C, 16h) | 4.10 | Four impurities (RT: 1.15, 1.51, 2.56, 4.23 min) | [10] |
| Thermal (60°C, 4h) | 10.39 | Three impurities (RT: 1.41, 1.53, 2.52 min) | [10] |
| Photolytic (direct sunlight, 8h) | 3.59 | One impurity (RT: 2.50 min) | [10] |
Hydrolytic Degradation Pathways
Under acidic conditions, dexchlorpheniramine demonstrates remarkable stability with only 2.31% degradation observed under both mild (1.0 M HCl, 25°C, 20 hours) and severe (5.0 M HCl, 40°C, 1 hour) acidic stress conditions [10]. The degradation results in the formation of a single impurity with a retention time of 2.54 minutes, suggesting a specific cleavage mechanism. The low degradation percentage indicates that the protonated form of the compound under acidic conditions provides stabilization against hydrolytic attack.
In contrast, basic hydrolysis presents a more significant degradation challenge, with 10.49% degradation observed under both mild and severe alkaline conditions [10]. The alkaline degradation pathway results in the formation of three distinct impurities with retention times of 1.25, 1.53, and 2.52 minutes, indicating multiple concurrent degradation mechanisms. The major impurity appears at 2.52 minutes, suggesting it represents the primary degradation product.
Oxidative Degradation Mechanisms
Oxidative stress conditions using 10% hydrogen peroxide at 40°C for 16 hours result in 4.10% degradation, generating four distinct impurities [10]. The formation of multiple oxidation products indicates the presence of several oxidatively labile sites within the molecule. The retention times of 1.15, 1.51, 2.56, and 4.23 minutes suggest products with varying polarity, with the major impurity appearing at 4.23 minutes, indicating a less polar oxidation product.
Thermal Degradation Characteristics
Thermal stress at 60°C for 4 hours produces 10.39% degradation, closely matching the extent observed under alkaline conditions [10]. The thermal degradation pathway generates three impurities with retention times of 1.41, 1.53, and 2.52 minutes, with the major impurity at 2.52 minutes being identical to that observed under alkaline conditions. This suggests that thermal degradation may proceed through similar mechanisms as alkaline hydrolysis.
Photolytic Degradation Behavior
Photolytic stress under direct sunlight for 8 hours results in 3.59% degradation, forming a single impurity with a retention time of 2.50 minutes [10]. The relatively low degradation percentage indicates moderate photostability. Additional photostability studies using UV/Vis irradiation at 94,510 kJ/m² reveal interesting chiral stability characteristics, with maleic acid undergoing cis-trans isomerization to fumaric acid without significant chiral inversion of the active pharmaceutical ingredient [11].
Chiral Stability Considerations
Specialized chiral stability studies reveal that dexchlorpheniramine exhibits temperature-dependent chiral inversion [11]. Under heating conditions, chiral inversion occurs with increased formation of the L-enantiomer, while photolytic conditions primarily affect the maleate component without significant chiral inversion. This finding is particularly significant for pharmaceutical formulations, as the presence of the less active L-enantiomer could impact therapeutic efficacy.
The pH-dependent stability profile of dexchlorpheniramine in aqueous formulations reveals critical information for formulation development and quality control. The compound exhibits optimal stability within a narrow pH range, with significant implications for parenteral and oral liquid formulations.
| pH Range | Stability Characteristics | Degradation Rate | Reference |
|---|---|---|---|
| 1.0-2.0 (Acidic) | Minimal degradation observed | Low (2.31%) | [10] |
| 2.65-2.75 (Acidic) | Optimal chromatographic separation | Stable under analytical conditions | [12] |
| 4.0-5.0 (Aqueous solution) | Natural pH of maleate salt solution | Stable (natural pH) | [1] [2] |
| 4.5-6.5 (Stability range) | Recommended stability range | Stable | [13] |
| 7.0 (Neutral) | Moderate stability | Moderate | [10] |
| 10.0-13.0 (Basic) | Increased degradation susceptibility | High (10.49%) | [10] |
Acidic pH Stability
In the acidic pH range (1.0-2.0), dexchlorpheniramine demonstrates exceptional stability with minimal degradation observed [10]. The compound's stability at low pH values can be attributed to the protonation of the tertiary amine group, which reduces nucleophilicity and provides protection against hydrolytic attack. The pKa value of dexchlorpheniramine is approximately 9.2, indicating that the compound exists predominantly in its protonated form at acidic pH values.
Optimal Formulation pH Range
The natural pH of a 10 g/L aqueous solution of dexchlorpheniramine maleate ranges from 4.0 to 5.0 [1] [2], representing the intrinsic pH established by the maleate salt form. This pH range provides good stability characteristics and is suitable for most pharmaceutical applications. The maleate counterion contributes to pH buffering capacity, helping maintain solution pH within the optimal range.
Analytical method development studies indicate that pH 2.65-2.75 provides optimal chromatographic separation conditions [12]. A phosphate buffer system at pH 2.7 containing 0.5% triethylamine has been successfully employed for analytical separations, demonstrating the compound's stability under these conditions during analysis.
Recommended Stability Range
The recommended stability range for dexchlorpheniramine formulations is pH 4.5-6.5 [13], which encompasses the natural pH of the maleate salt solution and provides optimal long-term stability. This range is particularly important for liquid formulations where pH control is critical for maintaining product integrity throughout the shelf life.
Neutral and Basic pH Instability
At neutral pH (7.0), dexchlorpheniramine exhibits moderate stability with increased susceptibility to degradation compared to acidic conditions [10]. The reduced protonation of the amine group at neutral pH increases the compound's nucleophilicity and susceptibility to hydrolytic processes.
Under basic conditions (pH 10.0-13.0), the compound demonstrates significant instability with degradation rates reaching 10.49% [10]. The high degradation rate under alkaline conditions is attributed to the deprotonation of the amine group, increased nucleophilicity, and activation of hydrolytic degradation pathways. The formation of multiple degradation products under basic conditions indicates complex degradation mechanisms involving various reactive sites within the molecule.
Kinetic Considerations
All degradation processes follow first-order kinetics, indicating that the degradation rate is proportional to the concentration of the intact drug substance [10]. The kinetic parameters vary significantly with pH, with extended half-lives observed under acidic conditions and reduced half-lives under basic and thermal stress conditions.
| Stress Type | Kinetic Order | Half-life (t₀.₅) | Primary Degradation Pathway | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | First-order | Extended | Hydrolytic cleavage | [10] |
| Base Hydrolysis | First-order | Reduced | Hydrolytic cleavage | [10] |
| Oxidative Stress | First-order | Moderate | Oxidative degradation | [10] |
| Thermal Stress | First-order | Reduced | Thermal decomposition | [10] |
| Photolytic Stress | First-order | Extended | Photochemical degradation | [10] |
Formulation Implications
The pH-dependent stability profile has significant implications for formulation development. Injectable formulations should be maintained within the pH range of 4.5-6.5 to ensure optimal stability while maintaining physiological compatibility. Oral liquid formulations can benefit from the natural buffering capacity of the maleate salt, but additional pH adjustment may be required to optimize stability.
Corrosive;Acute Toxic;Irritant;Health Hazard